![molecular formula C20H19O7- B14194618 6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate CAS No. 853055-30-8](/img/structure/B14194618.png)
6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxybenzoyl group and a phenoxy group attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate typically involves the esterification of 4-methoxybenzoic acid with 4-hydroxyphenoxyhexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the hexanoate backbone can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of 6-hydroxyhexanoate derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes and receptors, modulating their activity. The phenoxy group can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The hexanoate backbone provides structural stability and influences the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- 6-{4-[(4-Hydroxybenzoyl)oxy]phenoxy}-6-oxohexanoate
- 6-{4-[(4-Methylbenzoyl)oxy]phenoxy}-6-oxohexanoate
- 6-{4-[(4-Chlorobenzoyl)oxy]phenoxy}-6-oxohexanoate
Uniqueness
6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate stands out due to the presence of the methoxy group, which imparts unique electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
853055-30-8 |
|---|---|
Molecular Formula |
C20H19O7- |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
6-[4-(4-methoxybenzoyl)oxyphenoxy]-6-oxohexanoate |
InChI |
InChI=1S/C20H20O7/c1-25-15-8-6-14(7-9-15)20(24)27-17-12-10-16(11-13-17)26-19(23)5-3-2-4-18(21)22/h6-13H,2-5H2,1H3,(H,21,22)/p-1 |
InChI Key |
ZNUYQENKVBVGCZ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


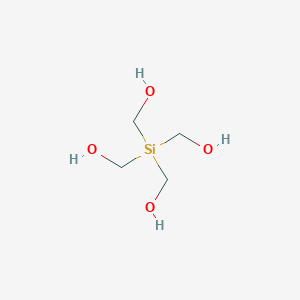
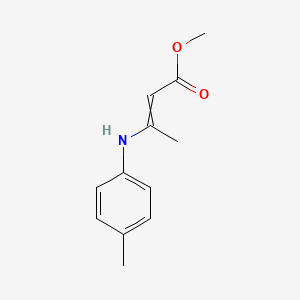
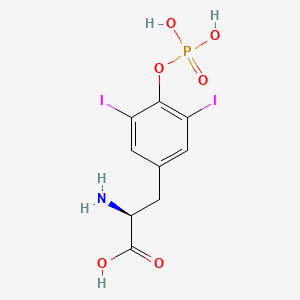
![2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol](/img/structure/B14194549.png)
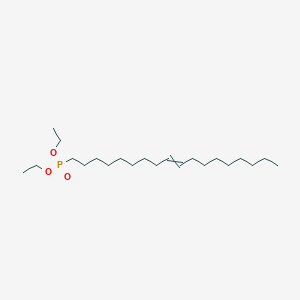
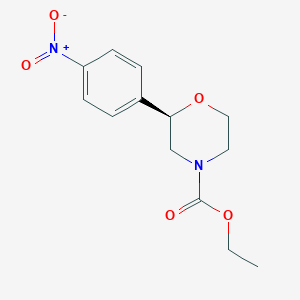
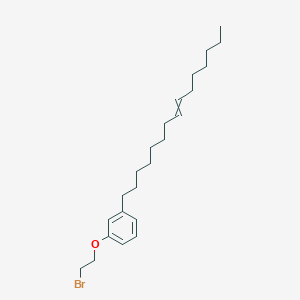
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)
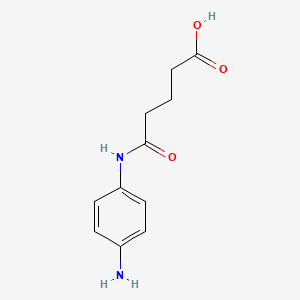
![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
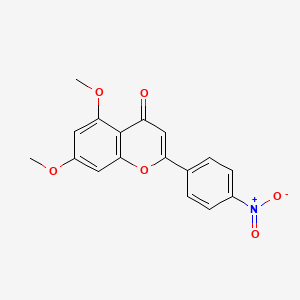
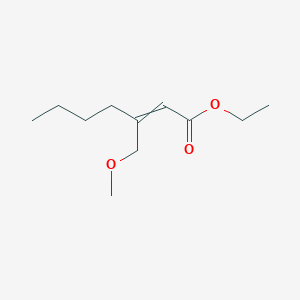
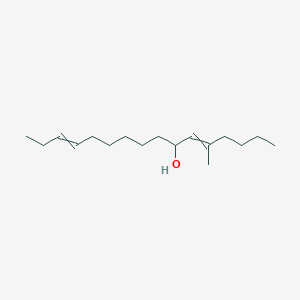
![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
